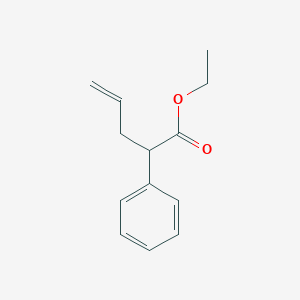

Ethyl 2-phenylpent-4-enoate

CAS No.: 14815-74-8

Cat. No.: VC6037788

Molecular Formula: C13H16O2

Molecular Weight: 204.269

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14815-74-8 |

|---|---|

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.269 |

| IUPAC Name | ethyl 2-phenylpent-4-enoate |

| Standard InChI | InChI=1S/C13H16O2/c1-3-8-12(13(14)15-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 |

| Standard InChI Key | UVIIDCMCSMXQGO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC=C)C1=CC=CC=C1 |

Introduction

Chemical Structure and Nomenclature

Spectroscopic Characterization

While direct spectral data for ethyl 2-phenylpent-4-enoate are absent in the provided sources, analogous compounds such as (E)-ethyl 5-phenylpent-2-enoate exhibit diagnostic NMR signals:

-

¹H NMR: δ 1.29 ppm (t, 3H, ester CH₃), 2.35–2.65 ppm (m, 2H, CH₂ adjacent to carbonyl), 5.35–5.55 ppm (m, 2H, CH₂=CH), and 7.20–7.40 ppm (m, 5H, aromatic protons) .

-

¹³C NMR: δ 14.1 (ester CH₃), 60.5 (ester OCH₂), 128.0–130.5 (aromatic and olefinic carbons), and 171.2 (carbonyl C=O) .

Synthesis and Reaction Pathways

Olefination Strategies

A key synthesis route involves the Horner–Wadsworth–Emmons (HWE) reaction, as demonstrated in the preparation of related α,β-unsaturated esters . For example, (E)-ethyl 5-phenylpent-2-enoate is synthesized via:

-

Reagents: LiCl, diethyl phosphopropionate, 1,8-diazabicycloundec-7-ene (DBU), and 3-phenylpropanal in dry acetonitrile.

-

Conditions: 0°C to room temperature, monitored by TLC (pentane/Et₂O) .

This method ensures high stereoselectivity (>20:1 E:Z) due to the bulky phosphonate stabilizing the transition state .

Reduction and Functionalization

The ester can be reduced to the corresponding allylic alcohol using diisobutylaluminum hydride (DIBAL-H):

-

Outcome: (E)-5-phenylpent-2-enol is obtained in 60% yield, which is subsequently oxidized to the aldehyde using Dess–Martin periodinane (DMP) .

Physicochemical Properties

The compound’s low vapor pressure and moderate logP suggest limited environmental mobility but sufficient lipophilicity for biological membrane penetration .

Applications in Organic Synthesis

Asymmetric Catalysis

Ethyl 2-phenylpent-4-enoate derivatives serve as substrates in asymmetric allylic alkylation (AAA). For instance, α-allyl-α-aryl α-amino esters synthesized from similar enoates are pivotal in constructing cyclic amino acids via ring-closing metathesis (RCM) .

Pharmaceutical Intermediates

The compound’s enoate system participates in Michael additions with nucleophiles (e.g., amines, thiols) to yield β-substituted esters. These products are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume